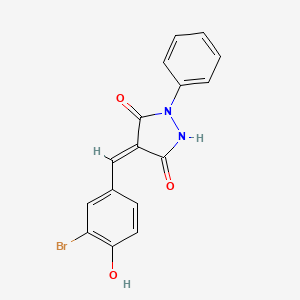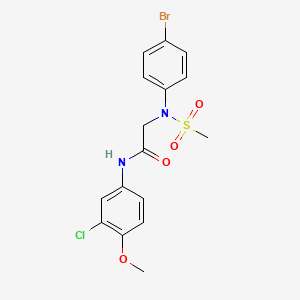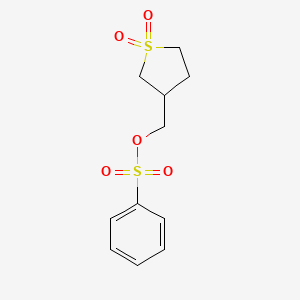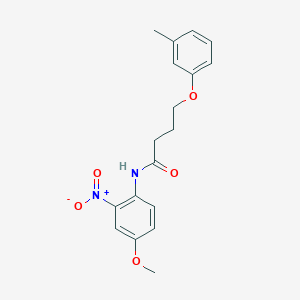![molecular formula C14H23NO2 B5115100 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a member of the family of beta-adrenergic agonists, which are compounds that stimulate the beta-adrenergic receptors in the body. DMPEA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol acts as a beta-adrenergic agonist, binding to and activating the beta-adrenergic receptors in the body. This leads to downstream effects such as increased cAMP production, activation of protein kinase A, and activation of other signaling pathways.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including bronchodilation, increased cardiac function, increased insulin sensitivity, and increased glucose uptake in skeletal muscle cells. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol is its ability to activate the beta-adrenergic receptors in a selective manner, making it a useful tool for studying the beta-adrenergic receptor signaling pathway. However, one limitation is that it can be difficult to control the dose and concentration of this compound in experiments, as it has a short half-life and can be rapidly metabolized in the body.
将来の方向性
There are several future directions for research on 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol. One area of interest is its potential as a treatment for obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells. Another area of interest is its potential as a bronchodilator and for its ability to improve cardiac function. Additionally, further research is needed to better understand the mechanism of action of this compound and its downstream effects on various signaling pathways.
合成法
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol can be synthesized in several ways, including the reaction of 2-aminoethanol with 4-(2,4-dimethylphenoxy)butyl bromide in the presence of a base. Another method involves the reaction of 2-(2,4-dimethylphenoxy)ethylamine with ethylene oxide in the presence of a catalyst. Both methods have been used successfully to produce this compound in high yields.
科学的研究の応用
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has been studied extensively for its potential applications in various fields of research. In the field of medicine, it has been investigated for its potential as a bronchodilator and for its ability to improve cardiac function. It has also been studied for its potential to treat obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
In the field of biochemistry, this compound has been used as a tool to study the beta-adrenergic receptor signaling pathway. It has been found to activate the beta-adrenergic receptors, leading to downstream effects such as increased cAMP production and activation of protein kinase A.
特性
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-5-6-14(13(2)11-12)17-10-4-3-7-15-8-9-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPVKYDLVDOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![1,3-diethyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5115040.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115063.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5115072.png)
![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)


